![molecular formula C8H15ClN2O B1434996 (4-Methyl-2-propyl-1,3-oxazol-5-yl)methanamine hydrochloride CAS No. 1803585-01-4](/img/structure/B1434996.png)
(4-Methyl-2-propyl-1,3-oxazol-5-yl)methanamine hydrochloride
Overview
Description
“(4-Methyl-2-propyl-1,3-oxazol-5-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C8H15ClN2O and a molecular weight of 190.67 . It is related to the class of compounds known as oxazoles, which are heterocyclic compounds with a five-membered ring containing an oxygen atom, a nitrogen atom, and three carbon atoms .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13NO2/c1-3-4-8-9-6(2)7(5-10)11-8/h10H,3-5H2,1-2H3 . This indicates that the compound contains eight carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and two oxygen atoms.
Physical And Chemical Properties Analysis
Scientific Research Applications
Antibacterial Activity
Oxazole derivatives have been studied for their potential as antibacterial agents. For example, certain oxazole compounds have shown effectiveness against a range of bacterial strains such as Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa, Escherichia coli, and various fungal species like Candida albicans, Aspergillus niger, and Aspergillus clavatus .
Antimonooxidase Activity
These compounds have also been evaluated for their antimonooxidase activity, which is important in the treatment of conditions like depression and Parkinson’s disease. The inhibition of monoamine oxidase (MAO) can help to increase the levels of monoamine neurotransmitters in the brain, potentially providing therapeutic benefits .
Carbonic Anhydrase Inhibition
Another application is in the inhibition of carbonic anhydrases, which are enzymes involved in regulating pH and fluid balance in various tissues. Inhibitors of these enzymes have potential uses in treating glaucoma, epilepsy, and mountain sickness .
Antitubercular Activity
Indole derivatives, which are structurally related to oxazoles, have been investigated for their antitubercular activity against both active and dormant states of Mycobacterium tuberculosis and Mycobacterium bovis. This suggests that oxazole derivatives could also hold potential in this field .
Mechanism of Action
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Future Directions
The future directions for the study and application of “(4-Methyl-2-propyl-1,3-oxazol-5-yl)methanamine hydrochloride” and related compounds could involve further exploration of their synthesis, chemical properties, and potential biological activities. Oxazole derivatives, in general, are a focus of ongoing research due to their presence in various biologically active compounds .
properties
IUPAC Name |
(4-methyl-2-propyl-1,3-oxazol-5-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c1-3-4-8-10-6(2)7(5-9)11-8;/h3-5,9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWYILKULHYRIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(O1)CN)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-2-propyl-1,3-oxazol-5-yl)methanamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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